

An In-Depth Technical Guide to 7-Chloro-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 7-chloro-1H-indole-3-carbaldehyde

Cat. No.: B092057

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals. The introduction of a chlorine atom at the 7-position of the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for drug discovery and development. This technical guide provides a comprehensive overview of **7-Chloro-1H-indole-3-carbaldehyde**, including its chemical properties, synthesis, spectral data, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **7-Chloro-1H-indole-3-carbaldehyde** is presented below. These properties are essential for its handling, characterization, and application in research and development.

Property	Value	Reference
IUPAC Name	7-chloro-1H-indole-3-carbaldehyde	[1]
CAS Number	1008-07-7	[1]
Molecular Formula	C ₉ H ₆ ClNO	[1]
Molecular Weight	179.60 g/mol	[2]
Appearance	Solid	-
Purity	Typically ≥97%	[1]
SMILES	<chem>O=CC1=CNC2=C1C=CC=C2Cl</chem>	[1]
MDL Number	MFCD06657153	[1]

Synthesis

The most common and efficient method for the synthesis of **7-Chloro-1H-indole-3-carbaldehyde** is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 7-chloroindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Vilsmeier-Haack Formylation of 7-Chloroindole

While a specific detailed protocol for 7-chloroindole is not readily available in the searched literature, a general procedure for the formylation of indoles can be adapted. The following is a representative protocol based on the formylation of similar indole derivatives.

Materials:

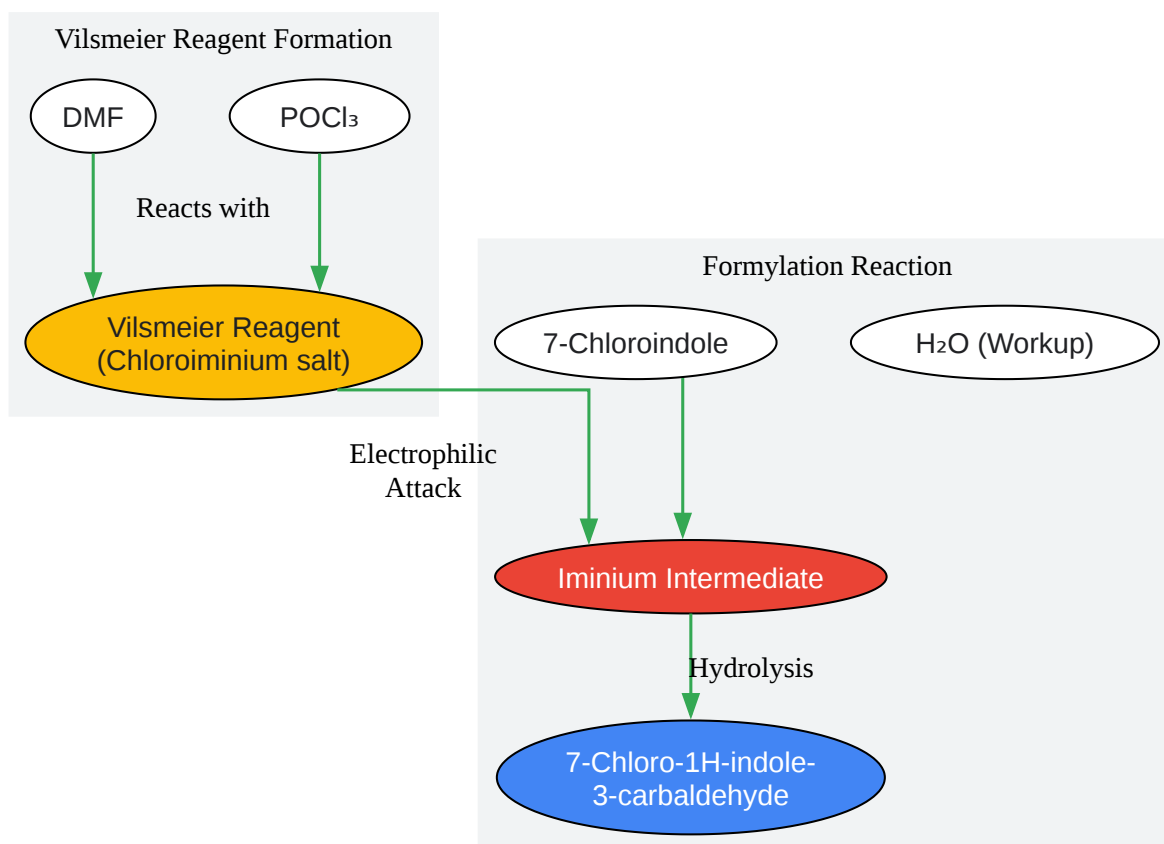
- 7-Chloroindole
- N,N-Dimethylformamide (DMF)

- Phosphorus oxychloride (POCl_3)
- Ice
- Sodium hydroxide (NaOH) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask, cool DMF in an ice bath.
- Slowly add phosphorus oxychloride (POCl_3) dropwise to the cooled DMF with stirring to form the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.
- Dissolve 7-chloroindole in DMF in a separate flask.
- Add the solution of 7-chloroindole dropwise to the prepared Vilsmeier reagent at 0-5 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice.
- Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.
- The product will precipitate out of the solution. Collect the solid by filtration.
- For further purification, the crude product can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

- The final product can be purified by recrystallization or column chromatography.



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Vilsmeier-Haack Synthesis Workflow

Spectroscopic Data

Characterization of **7-Chloro-1H-indole-3-carbaldehyde** is typically performed using various spectroscopic techniques. While a complete dataset for this specific compound is not available in the provided search results, representative data for the parent compound, indole-3-carbaldehyde, and its derivatives are presented for reference.

Technique	Data for Indole-3-carbaldehyde and Derivatives
¹ H NMR	For 1H-indole-3-carbaldehyde (in CDCl ₃ , 400 MHz), characteristic peaks include: δ 10.08 (s, 1H, -CHO), 8.79 (s, 1H, indole NH), and aromatic protons in the range of δ 7.29-8.40.[3]
¹³ C NMR	For 1H-indole-3-carbaldehyde (in CDCl ₃ , 101 MHz), characteristic peaks include: δ 185.34 (C=O), and aromatic carbons in the range of δ 111.70-136.79.[3]
IR	For a derivative, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde, a characteristic C=O stretching frequency is observed at 1601.15 cm ⁻¹ . [4]
Mass Spec.	For 1H-indole-3-carbaldehyde, the [M+H] ⁺ ion is observed at m/z 146.[3]

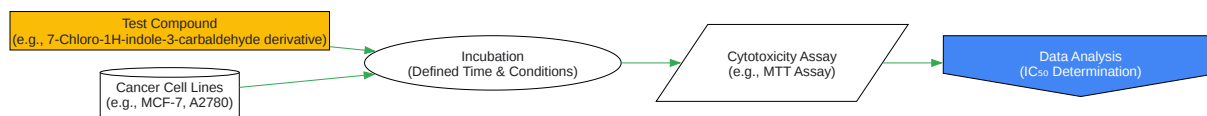
Biological Activity and Applications in Drug Development

Indole-3-carboxaldehyde and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[2] The halogen substitution on the indole ring is a common strategy to enhance the therapeutic potential of these compounds.

Anticancer Potential

While specific anticancer data for **7-Chloro-1H-indole-3-carbaldehyde** is limited in the provided results, related chlorinated indole derivatives have shown promising activity. For instance, a derivative of 4-chloro-benzenesulfonohydrazide with an indole-3-carboxaldehyde moiety demonstrated an IC₅₀ value of 13.2 μM against the MCF-7 human breast adenocarcinoma cell line.[5][6] Another study on metal complexes of chloro-derivatives of 7-azaindole-3-carbaldehyde showed that a platinum complex exhibited an IC₅₀ of 4.96 μM against cisplatin-resistant ovarian cancer cells (A2780cis) and 4.83 μM against triple-negative breast cancer cells (MDA-MB-231).[3] These findings suggest that the chloro-substituted

indole-3-carbaldehyde scaffold is a promising pharmacophore for the development of novel anticancer agents.



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Anticancer Activity Screening Workflow

Enzyme Inhibition

Indole derivatives are known to interact with various enzymes. For example, indole-3-carboxaldehyde has been shown to inhibit the activity of enzymes in the mitochondria of *Fusarium solani*, a pathogenic fungus.[7] It was found to decrease the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR).[7] Furthermore, indole-3-carboxaldehyde exhibited a strong inhibitory activity against xanthine oxidase (XO) with an IC₅₀ of 13.36 μ M.[8] While specific enzyme inhibition data for **7-chloro-1H-indole-3-carbaldehyde** is not available, its structural similarity to these active compounds suggests its potential as an enzyme inhibitor.

Conclusion

7-Chloro-1H-indole-3-carbaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and development. Its synthesis is readily achievable through the Vilsmeier-Haack reaction. The presence of the chlorine atom on the indole ring is anticipated to modulate its biological activity, and related chlorinated indole derivatives have already demonstrated promising anticancer and enzyme inhibitory activities. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of **7-Chloro-1H-indole-3-carbaldehyde** and its derivatives to unlock their full therapeutic potential.

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